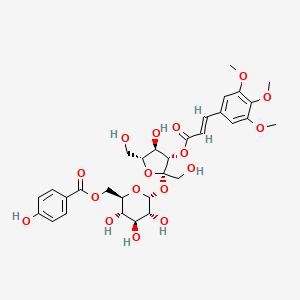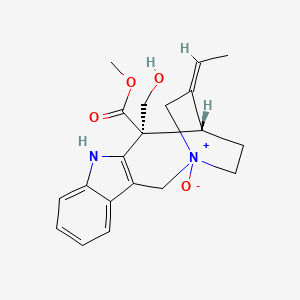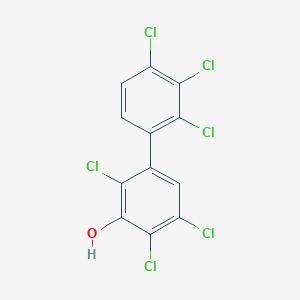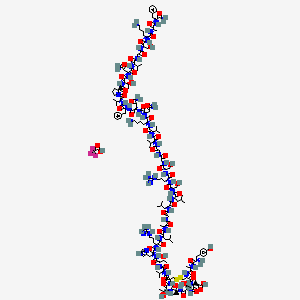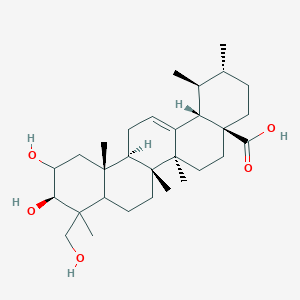![molecular formula C15H26ClN B1180885 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea CAS No. 1713-68-4](/img/structure/B1180885.png)
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of salicylidene and thiosemicarbazide, featuring dichloro substitutions on the salicylidene ring and a phenyl group attached to the thiosemicarbazide moiety. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea typically involves the condensation reaction between 3,5-dichlorosalicylaldehyde and 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the salicylidene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the corresponding alcohols or amines.
科学研究应用
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea has several scientific research applications, including:
作用机制
The mechanism of action of 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(3,5-Dichlorosalicylidene)-1-aminopyrene: Exhibits photo-reversible negative photochromism.
3,5-Dichlorosalicylidene-p-iminoacetophenone oxime: Studied for its structural and spectroscopic properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its oxidizing properties.
Uniqueness
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea is unique due to its combination of dichloro substitutions and the thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
1713-68-4 |
|---|---|
分子式 |
C15H26ClN |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


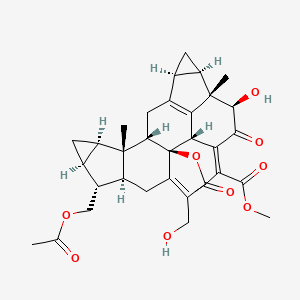

![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B1180808.png)
![9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one](/img/structure/B1180810.png)
